![molecular formula C20H24N2O5S B7691930 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide is a chemical compound that belongs to the class of sulfonamide-based drugs. This compound has drawn significant attention from the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound may also modulate the activity of other enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been found to possess antitumor activity in various cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and painful conditions. Additionally, this compound has been found to possess antitumor activity, which opens up new avenues for the development of anticancer drugs. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which makes it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide. One area of research could focus on the development of new analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory and painful conditions and cancer. Finally, the development of new drug delivery systems for this compound could also be an area of future research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine. This compound exhibits potent anti-inflammatory and analgesic effects and has been found to possess antitumor activity. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide involves the reaction between benzo[d][1,3]dioxole-5-carboxylic acid and 4-(propylsulfamoyl)aniline. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been found to possess antitumor activity in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-2-11-22-28(24,25)17-7-3-15(4-8-17)6-10-20(23)21-13-16-5-9-18-19(12-16)27-14-26-18/h3-5,7-9,12,22H,2,6,10-11,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSJURQSESEOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
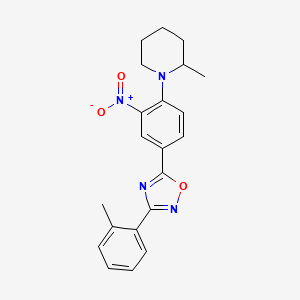
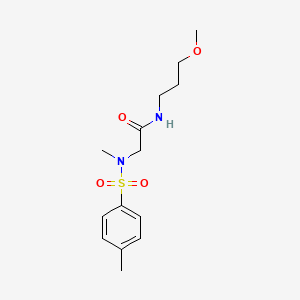
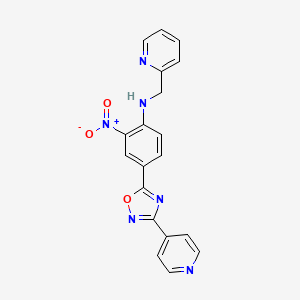
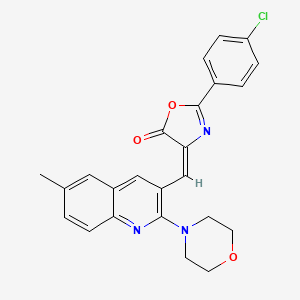
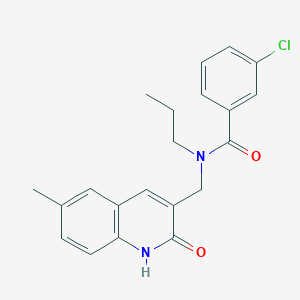
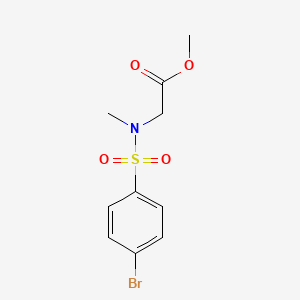
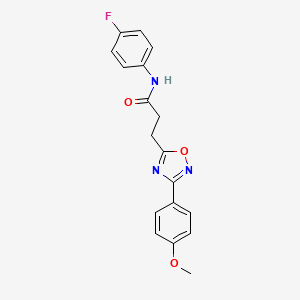
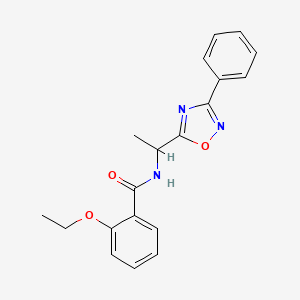
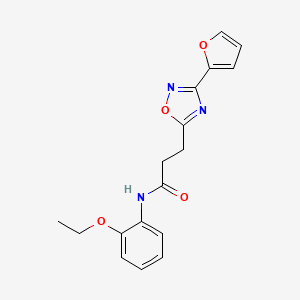
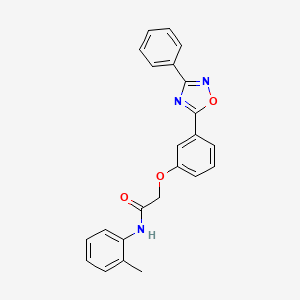
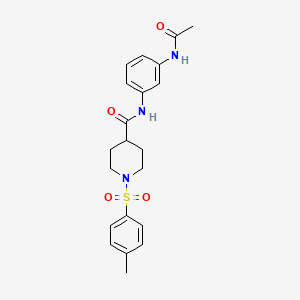
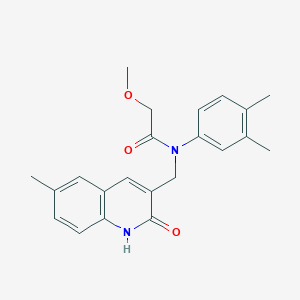
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)
